molecular formula C16H24N2O4 B13889790 Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate

Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate

Cat. No.: B13889790
M. Wt: 308.37 g/mol
InChI Key: MBBJXRQQYMUFKM-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate typically involves the reaction of 3-hydroxy-4-acetylaminobenzoic acid with an etherification reagent such as sulfuric acid ethyl ester. The reaction conditions often include controlled temperatures and the use of organic solvents like chloroform, DMSO, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA results in the formation of epoxides, while reduction with sodium borohydride yields reduced forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl 4-(4-acetamido-3-aminophenoxy)-2,2-dimethylbutanoate

InChI

InChI=1S/C16H24N2O4/c1-5-21-15(20)16(3,4)8-9-22-12-6-7-14(13(17)10-12)18-11(2)19/h6-7,10H,5,8-9,17H2,1-4H3,(H,18,19)

InChI Key

MBBJXRQQYMUFKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)N

Origin of Product

United States

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